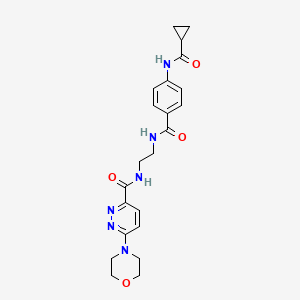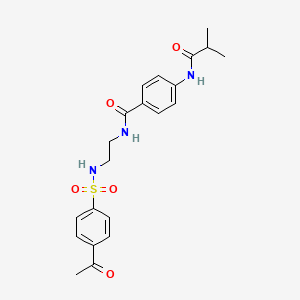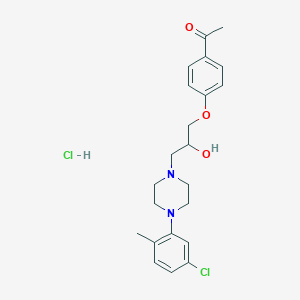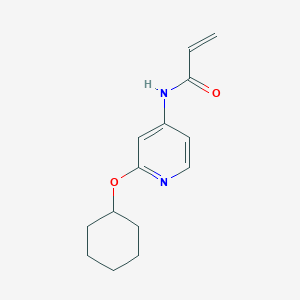
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, also known as AM-2, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a unique chemical structure that can be synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is not fully understood, but it has been suggested that it may act as a chelating agent and inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been suggested that 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride may have antioxidant properties that can protect against oxidative stress, which is a contributing factor in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic effects in the treatment of neurodegenerative diseases. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in lab experiments is its unique chemical structure, which allows for the development of novel drugs with potential therapeutic effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the therapeutic potential of this compound.
Direcciones Futuras
There are several future directions for the study of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential in the treatment of neurodegenerative diseases. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Overall, the unique chemical structure and potential therapeutic effects of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride make it an exciting area of research for scientists in various fields.
Métodos De Síntesis
The synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride involves the reaction of 2-acetylpyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then purified through recrystallization with ethanol to obtain the final product, which is 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride has been studied extensively for its potential applications in various fields of scientific research. One of its primary uses is in the development of new drugs for the treatment of various diseases. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(aminomethyl)-1-methylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h2-4H,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXNNDJLCBGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)


![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)



![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)
![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)
![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)